Dimethyl cyclobutane-1,3-dicarboxylate
Overview
Description
Dimethyl cyclobutane-1,3-dicarboxylate is an organic compound with the molecular formula C8H12O4 It is a derivative of cyclobutane, a four-membered ring structure, with two ester functional groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl cyclobutane-1,3-dicarboxylate typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclobutane ring. For instance, the reaction of 1,3-butadiene with dimethyl maleate under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl cyclobutane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: this compound can be converted to cyclobutane-1,3-dicarboxylic acid.
Reduction: The compound can be reduced to dimethyl cyclobutane-1,3-diol.
Substitution: Halogenated derivatives such as 1,3-dibromo- or 1,3-dichlorocyclobutane can be formed.
Scientific Research Applications
Dimethyl cyclobutane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl cyclobutane-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring can also undergo ring-opening reactions, leading to the formation of linear or branched products. These reactions are facilitated by specific enzymes or catalysts that target the ester or cyclobutane moieties .
Comparison with Similar Compounds
Dimethyl cyclobutane-1,1-dicarboxylate: This compound has ester groups at the 1 and 1 positions, leading to different reactivity and applications.
Dimethyl cyclobutane-1,2-dicarboxylate:
Uniqueness: Dimethyl cyclobutane-1,3-dicarboxylate is unique due to the positioning of its ester groups, which allows for specific types of chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
dimethyl cyclobutane-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-6(4-5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPHHNLWGXBMKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240165 | |
Record name | 1,3-Cyclobutanedicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90199-98-7 | |
Record name | 1,3-Cyclobutanedicarboxylic acid, dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90199-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Cyclobutanedicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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